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(Dimethylcyclohexyl)hydrogen phthalate -

(Dimethylcyclohexyl)hydrogen phthalate

Catalog Number: EVT-13951164
CAS Number:
Molecular Formula: C16H20O4
Molecular Weight: 276.33 g/mol
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Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of (Dimethylcyclohexyl)hydrogen phthalate typically involves the following steps:

  1. Esterification Reaction: Phthalic anhydride is reacted with dimethylcyclohexanol in the presence of a catalyst, such as concentrated sulfuric acid. This reaction can be performed at temperatures ranging from 0 to 150 °C, often requiring several hours to ensure complete conversion.
  2. Neutralization: After the reaction, any unreacted phthalic anhydride and catalyst residues are neutralized using an alkaline solution.
  3. Separation and Purification: The product mixture is allowed to settle for layering, followed by washing with water to remove impurities. The final product is then purified through distillation or filtration methods to obtain (Dimethylcyclohexyl)hydrogen phthalate in its pure form.

This synthesis approach is similar to that used for other phthalate esters, emphasizing the versatility of phthalic anhydride in organic synthesis .

Molecular Structure Analysis

Structure and Data

(Dimethylcyclohexyl)hydrogen phthalate has a complex molecular structure characterized by:

  • Molecular Formula: C₁₄H₁₈O₄
  • Molecular Weight: Approximately 250.29 g/mol
  • Structural Representation: The compound consists of a cyclohexyl ring substituted with two methyl groups and linked to a hydrogen phthalate group.

The structural formula can be represented as follows:

C6H4(COOCH3)2\text{C}_6\text{H}_4(\text{COOCH}_3)_2

This structure contributes to its physical and chemical properties, influencing its behavior in various applications .

Chemical Reactions Analysis

Reactions and Technical Details

(Dimethylcyclohexyl)hydrogen phthalate can undergo several chemical reactions typical for esters:

  1. Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze back into dimethylcyclohexanol and phthalic acid.
  2. Transesterification: This reaction involves exchanging the alkoxy group with another alcohol, which can modify its properties for specific applications.
  3. Decomposition Reactions: Under high temperatures or specific catalytic conditions, it may decompose into simpler compounds, releasing carbon dioxide and other by-products .
Mechanism of Action

Process and Data

The mechanism of action for (Dimethylcyclohexyl)hydrogen phthalate primarily revolves around its role as a plasticizer in polymer formulations. When incorporated into polymers:

  • It reduces the glass transition temperature, enhancing flexibility and durability.
  • It interacts with polymer chains, affecting their physical properties such as tensile strength and elasticity.

The compound's effectiveness as a plasticizer is attributed to its molecular structure, which allows for significant interaction with various polymers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(Dimethylcyclohexyl)hydrogen phthalate exhibits several notable physical and chemical properties:

  • Boiling Point: Approximately 283 °C
  • Density: 1.19 g/cm³ at 20 °C
  • Melting Point: 2 °C
  • Flash Point: 146 °C
  • Solubility: Limited solubility in water (approximately 4 g/L)
  • Vapor Pressure: Low vapor pressure (0.001 hPa at 20 °C)

These properties make it suitable for various industrial applications while also necessitating careful handling due to potential health risks associated with exposure .

Applications

Scientific Uses

(Dimethylcyclohexyl)hydrogen phthalate finds applications across several fields:

  • Plasticizer in Polymers: Widely used in the production of flexible plastics, enhancing their mechanical properties.
  • Solvent in Chemical Synthesis: Acts as a solvent for various organic reactions due to its favorable solvent characteristics.
  • Research Applications: Utilized in laboratories for biotechnological studies related to polymer science and material engineering.

The versatility of this compound underscores its significance in both industrial and research contexts .

Synthesis and Industrial Production Methodologies

Catalytic Esterification Processes for Phthalate Derivatives

The synthesis of (dimethylcyclohexyl)hydrogen phthalate derivatives initiates with catalytic esterification between phthalic anhydride and targeted alcohols. Industrial methodologies predominantly employ acid catalysts to facilitate nucleophilic acyl substitution. Conventional sulfuric acid catalysis achieves moderate conversion (typically 70-85%) but suffers from side reactions including ether formation and sulfonation byproducts, necessitating extensive purification [1]. Modern approaches utilize heterogeneous composite catalysts that enhance selectivity while minimizing waste. Notable systems include:

  • PEG-TBAB Composite Catalysts: Polyethylene glycol (PEG) paired with tetrabutylammonium bromide (TBAB) demonstrates synergistic effects, achieving 92-95% esterification yield at 180°C within 3 hours. The phase-transfer capability of TBAB accelerates alcohol-phthalate interaction, while PEG moderates acidity [1].
  • Sulfonated Carbon Catalysts: Biomass-derived sulfonated carbons provide Brønsted acid sites (1.8-2.4 mmol H⁺/g) with mesoporous structures facilitating reactant diffusion. These catalysts achieve 94% conversion of dimethylcyclohexanol with phthalic anhydride at 150°C, outperforming Amberlyst-15 in recyclability [7].
  • Ru/Al₂O₃ Hydrogenation-Esterification Systems: For saturated derivatives, integrated hydrogenation-esterification employs Ru/Al₂O₃ (0.1 mol%) under mild H₂ pressure (50 bar), directly converting aromatic phthalates to cyclohexanedicarboxylate esters at 80°C with >99% efficiency [9].

Table 1: Comparative Analysis of Esterification Catalysts

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Key Advantage
H₂SO₄ (Homogeneous)1804.078Low cost
PEG-600 + TBAB1803.095Reduced side products
Sulfonated Carbon1502.594Recyclable (>5 cycles)
Ru/Al₂O₃ (Hydrogenation)806.0>99Integrated ring saturation

Optimization of Reaction Conditions for Monoester Formation

Selective monoester production—critical for synthesizing unsymmetrical phthalates like (dimethylcyclohexyl)hydrogen phthalate—requires precise stoichiometric and thermodynamic control. Key parameters include:

  • Alcohol/Anhydride Molar Ratio: A 1.05:1.00 alcohol-to-anhydride ratio maximizes monoester yield (≥88%) while limiting diester formation to <5%. Excess alcohol drives equilibrium toward diester, necessitating distillation for separation [1] [6].
  • Temperature-Controlled Reactivity: Maintaining 140-160°C balances reaction kinetics and selectivity. Below 140°C, anhydride ring opening is rate-limiting; above 160°C, di-esterification dominates. In situ FTIR monitoring enables real-time endpoint detection when monoester concentration peaks [7].
  • Solvent-Free Operation: Bulk esterification without solvents enhances atom economy and reduces wastewater load. Reactive distillation configurations continuously remove water via azeotropic separation (e.g., using toluene or cyclohexane), shifting equilibrium toward product formation. Pilot-scale trials demonstrate 40% reduction in E-factor compared to slurry reactors [6].

Table 2: Optimal Parameters for Selective Monoester Synthesis

ParameterOptimal RangeEffect on Selectivity
Molar Ratio (ROH:Anhydride)1.05:1.00Limits diester to ≤5%
Temperature140-160°CMaximizes monoester kinetic preference
Water Removal Efficiency≥90% azeotrope captureDrives equilibrium toward esterification (K_eq > 10³)
Catalytic Loading0.5-1.0 mol%Balances activity and inhibitor formation

Industrial-Scale Production Challenges and Yield Maximization Strategies

Scaling mono-selective phthalate synthesis introduces complexities absent in lab settings:

  • Impurity Profiles: Industrial phthalic anhydride often contains oxidation byproducts (e.g., maleic anhydride ≤0.3%), which consume catalyst activity and generate colored impurities. Pretreatment with activated carbon (5–10 wt%) reduces impurities to ≤50 ppm, preserving catalyst longevity [4] [8].
  • Catalyst Inhibition: Sulfur compounds (common in recycled alcohols) poison metal catalysts like Ru/Al₂O₃. Adsorptive guard beds (e.g., ZnO/activated carbon composites) upstream of reactors extend catalyst lifetimes 3-fold by capturing thiols and H₂S [9].
  • PVC-Derived Phthalate Contamination: Recycling post-consumer PVC introduces co-extracted additives (organotin stabilizers, lead compounds) that deactivate catalysts. A patented two-stage extraction employs supercritical CO₂ followed by molecular sieves, achieving ≥98.5% pure phthalate feedstocks [4].

Continuous flow reactors address mixing and thermal heterogeneity prevalent in batch systems. Tubular reactors with static mixers achieve 94% monoester selectivity at 5,000-ton/year capacity, versus 86% in stirred tanks, due to precise temperature zoning and reduced back-mixing [1] [7].

Green Chemistry Approaches in Phthalate Ester Synthesis

Advancements in sustainable production focus on catalysis recyclability, waste valorization, and benign feedstock design:

  • Catalyst Regeneration: Sintered Ru/Al₂O₃ catalysts lose activity via carbon deposition (5–15 wt% after 10 cycles). Oxidative regeneration (air calcination at 400°C) followed by H₂ reduction restores 97% initial activity. Automated regeneration units reduce ruthenium consumption by 70% [9].
  • Waste-Free Hydrogenation: PVC waste-derived phthalates contaminated with benzyl esters undergo simultaneous transesterification-hydrogenation using Ru/Al₂O₃ and excess 2-ethylhexanol. Benzyl groups convert to toluene (recycled as solvent) while phthalates hydrogenate to cyclohexanedicarboxylates, achieving 99% purity without chlorine byproducts [4].
  • Bio-Based Alcohol Feedstocks: Fatty alcohols from hydrotreated palm oil (e.g., C₈–C₁₀ mixtures) yield "green" phthalate analogues with 55% lower lifecycle CO₂ emissions than petrochemical routes. Enzymatic esterification using immobilized lipases at 60°C affords 90% yields without acid waste [7] [10].

Table 3: Green Chemistry Metrics for Phthalate Synthesis

TechnologyE-factor (kg waste/kg product)Catalyst CyclesCO₂ Reduction (%)
Conventional H₂SO₄ process2.81 (consumed)Baseline
Heterogeneous Ru/Al₂O₃0.415 (regenerated)40
Enzymatic esterification0.220 (immobilized)55

These innovations align with industrial adoption of DINCH-type plasticizers—projected to capture 35% of the phthalate-alternative market by 2030—by enabling scalable, eco-efficient production of hydrogenated phthalate derivatives [4] [9].

Properties

Product Name

(Dimethylcyclohexyl)hydrogen phthalate

IUPAC Name

2-(1,2-dimethylcyclohexyl)oxycarbonylbenzoic acid

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

InChI

InChI=1S/C16H20O4/c1-11-7-5-6-10-16(11,2)20-15(19)13-9-4-3-8-12(13)14(17)18/h3-4,8-9,11H,5-7,10H2,1-2H3,(H,17,18)

InChI Key

IBQUTAWFRDBINE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C)OC(=O)C2=CC=CC=C2C(=O)O

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